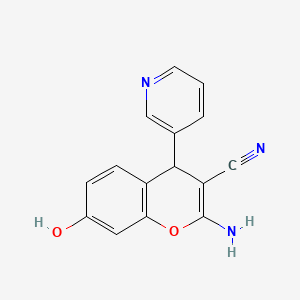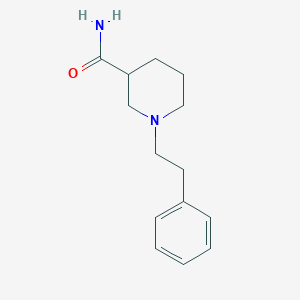![molecular formula C14H18ClNO B5180999 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine, also known as Sufentanil, is a synthetic opioid analgesic drug that is used for pain management in surgical procedures and chronic pain management. It is a potent and highly selective μ-opioid receptor agonist, which means it binds to the μ-opioid receptor in the brain and spinal cord to produce its analgesic effects. Sufentanil is a Schedule II controlled substance in the United States due to its high potential for abuse and dependence.
Mechanism of Action
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine binds to the μ-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to analgesia, sedation, and euphoria. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine also activates the reward pathway in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has several biochemical and physiological effects, including respiratory depression, bradycardia, hypotension, and nausea. It can also cause drowsiness, confusion, and hallucinations. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has a high potential for abuse and dependence, and can lead to respiratory arrest and death if taken in high doses.
Advantages and Limitations for Lab Experiments
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine is commonly used in laboratory experiments due to its high potency and selectivity for the μ-opioid receptor. It is often used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, the use of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine in laboratory experiments is limited by its potential for abuse and dependence, and the need for strict safety protocols.
Future Directions
There are several future directions for the research and development of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. One area of research is the development of new opioids that have reduced potential for abuse and dependence. Another area of research is the development of new formulations of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine that have longer duration of action and reduced side effects. Additionally, research is needed to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-methylpiperidine to form 1-(4-chlorobenzoyl)-2-methylpiperidine, which is then reacted with methyl magnesium bromide to form 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine. The final product is purified using chromatography techniques.
Scientific Research Applications
1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has been extensively studied for its use in pain management, particularly in surgical procedures. It has been found to be more potent than other opioids such as fentanyl and morphine, with a faster onset and shorter duration of action. 1-[(4-chlorophenyl)acetyl]-2-methylpiperidine has also been studied for its use in chronic pain management, such as in cancer patients.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-4-2-3-9-16(11)14(17)10-12-5-7-13(15)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZHQQNZBVMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)

![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)
